Ethyl 4-(phenylazo)phenyl carbonate
Description
Significance of Azobenzene (B91143) Moieties in Stimuli-Responsive Systems
The defining characteristic of the azobenzene moiety is its ability to undergo reversible trans-cis photoisomerization. researchgate.netrsc.orgnih.gov The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with light of a suitable wavelength, typically in the ultraviolet (UV) region. This transformation induces a significant change in the molecule's geometry, from a nearly planar shape to a bent conformation. This molecular motion can be harnessed to effect macroscopic changes in a material. The reverse cis-trans isomerization can be triggered by visible light or can occur thermally in the dark. rsc.orgnih.gov
The photochromic nature of azobenzenes makes them ideal candidates for the development of light-operated molecular switches and motors. acs.orgnih.gov When incorporated into polymers, liquid crystals, or self-assembled monolayers, the photoisomerization of azobenzene units can alter properties such as polarity, crystallinity, and binding affinities, leading to light-controllable materials. nih.gov The azo linkage itself is also sensitive to other stimuli, including thermal, chemical, and biological triggers, further expanding its utility in the design of multi-responsive systems. researchgate.netrsc.org
Role of Carbonate Linkages in Organic Synthesis and Functional Materials
Carbonate linkages are versatile functional groups in organic chemistry, known for their role in the synthesis of polycarbonates, a class of thermoplastics with excellent mechanical properties and optical clarity. In the context of functional materials, the carbonate ester group can serve as a stable and synthetically accessible linker to connect different molecular components. mdpi.com The synthesis of carbonates, for instance, through the reaction of an alcohol or phenol (B47542) with a chloroformate, is a well-established and efficient method.
Furthermore, carbonate linkages can influence the properties of a material, such as its solubility, thermal stability, and biodegradability. The presence of carbonate groups can enhance the processability of polymers and can be designed to be cleavable under specific conditions, which is advantageous for applications like drug delivery and degradable polymers.
Rationale for Investigating Ethyl 4-(phenylazo)phenyl carbonate in Material Science Contexts
"this compound" integrates the photoresponsive azobenzene core with a carbonate linkage. This combination suggests its potential as a valuable monomer or building block for creating advanced stimuli-responsive materials. The ethyl carbonate group can be envisioned as a handle for further chemical modifications or for incorporation into a polymer backbone.
The investigation of this specific compound is driven by the desire to fine-tune the properties of azobenzene-containing materials. The nature of the substituent on the azobenzene core is known to influence its photoisomerization behavior, including the wavelengths required for switching and the thermal stability of the cis isomer. researchgate.net The ethyl carbonate group, with its electronic and steric characteristics, would be expected to modulate these properties. Furthermore, the potential for this molecule to be used in the synthesis of novel polycarbonates with photoresponsive side chains opens up avenues for creating materials with light-controllable mechanical or optical properties.
Physicochemical Properties and Synthesis of this compound
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C15H14N2O3 |
| Molecular Weight | 270.28 g/mol |
| Appearance | Likely a crystalline solid, colored (typically yellow to orange) due to the azobenzene chromophore. |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and benzene (B151609), and insoluble in water. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. |
A plausible synthetic route to "this compound" involves a two-step process. The first step is the synthesis of the precursor, 4-hydroxyphenylazobenzene (also known as 4-(phenylazo)phenol). This is typically achieved through an azo coupling reaction, where aniline (B41778) is diazotized and then coupled with phenol. researchgate.netnih.gov
The second step would be the esterification of 4-hydroxyphenylazobenzene with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This is a standard method for the formation of carbonate esters from phenols.
Research Findings on Related Azobenzene-Carbonate Systems
Although specific research on "this compound" is scarce, studies on polymers containing both azobenzene and carbonate functionalities provide insight into its potential applications. For instance, polycarbonates with azobenzene moieties in the side chains have been synthesized and investigated for their optical properties. These materials often exhibit photoinduced birefringence, making them suitable for applications in optical data storage and holography.
The incorporation of azobenzene units into a polycarbonate backbone can be achieved through the polymerization of a monomer like "this compound." The resulting polymer would be expected to display stimuli-responsive behavior, where irradiation with UV light could alter its physical properties due to the trans-cis isomerization of the pendant azobenzene groups.
Table 2: Potential Research Directions for this compound
| Research Area | Focus | Potential Outcomes |
| Synthesis and Characterization | Development and optimization of a reliable synthetic route. Detailed characterization of its physicochemical properties (melting point, solubility, spectroscopic data). | Establishment of fundamental data for future research and applications. |
| Photoisomerization Studies | Investigation of the trans-cis photoisomerization kinetics and the influence of the ethyl carbonate group on the process. | Understanding of its switching behavior for the design of light-responsive materials. |
| Polymer Synthesis | Use as a monomer for the synthesis of novel polycarbonates or as a side-chain modifying agent for existing polymers. | Creation of new stimuli-responsive polymers with tunable properties. |
| Material Applications | Exploration of its use in the development of photo-controllable surfaces, smart coatings, and light-activated actuators. | Demonstration of its utility in advanced material technologies. |
Structure
3D Structure
Properties
CAS No. |
94860-81-8 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl (4-phenyldiazenylphenyl) carbonate |
InChI |
InChI=1S/C15H14N2O3/c1-2-19-15(18)20-14-10-8-13(9-11-14)17-16-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
CJGURVSMTVAHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis
The ¹H NMR spectrum of Ethyl 4-(phenylazo)phenyl carbonate is expected to show distinct signals corresponding to the ethyl group protons and the aromatic protons of the two phenyl rings. The ethyl group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group attached to an oxygen atom. The aromatic region, typically between 6.5 and 8.0 ppm, will show a complex pattern of signals for the nine aromatic protons. ucalgary.ca The protons on the phenyl ring attached to the azo group and those on the phenyl ring attached to the carbonate group will have different chemical shifts due to the different electronic effects of these substituents. Electron-withdrawing groups tend to shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups cause an upfield shift. jove.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.orglibretexts.org The number of signals in the aromatic region can indicate the substitution pattern of the benzene (B151609) rings. libretexts.orglibretexts.org For a para-disubstituted benzene ring, symmetry can lead to fewer than six signals. libretexts.orglibretexts.org The carbonyl carbon of the carbonate group is expected to appear significantly downfield, typically in the range of 150-170 ppm. libretexts.org The carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | 1.2 - 1.4 (triplet) | ~14 |
| Ethyl -CH₂ | 4.1 - 4.3 (quartet) | ~64 |
| Aromatic C-H | 7.3 - 8.0 (multiplets) | 120 - 140 |
| Carbonyl C=O | - | 150 - 155 |
| Aromatic C (quaternary) | - | 140 - 155 |
Note: The predicted chemical shifts are based on typical values for the respective functional groups and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the coupling between the methyl and methylene protons of the ethyl group and also help in tracing the connectivity between the protons on the aromatic rings.
An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached. wikipedia.org This experiment is crucial for assigning the signals in the complex aromatic region of the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum. By combining the information from both COSY and HSQC experiments, a complete and detailed assignment of the NMR spectra can be achieved, thus confirming the proposed structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A strong absorption band is anticipated in the region of 1760-1780 cm⁻¹ due to the C=O stretching vibration of the carbonate group. The N=N stretching vibration of the azo group typically appears in the 1400-1450 cm⁻¹ region, although it can sometimes be weak in the infrared spectrum. The C-O stretching vibrations of the carbonate group will likely produce strong bands in the 1200-1300 cm⁻¹ range. The spectra will also show characteristic bands for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the benzene rings.
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Carbonate) | 1760 - 1780 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| N=N Stretch (Azo) | 1400 - 1450 | Weak to Medium |
| C-O Stretch (Carbonate) | 1200 - 1300 | Strong |
| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Medium to Strong |
Note: The predicted wavenumbers and intensities are based on characteristic values for the respective functional groups.
Raman Spectroscopy and Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR. The N=N stretching vibration of the azo group, which is often weak in the FTIR spectrum, typically gives a strong signal in the Raman spectrum in the range of 1400-1450 cm⁻¹. This makes Raman spectroscopy particularly useful for identifying the azo linkage. The symmetric breathing modes of the aromatic rings also tend to be strong in the Raman spectrum. The C=O stretching of the carbonate group will also be observable. A detailed analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecular structure and bonding.
Table 3: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Carbonate) | 1760 - 1780 | Medium |
| Aromatic Ring Breathing | ~1600 | Strong |
| N=N Stretch (Azo) | 1400 - 1450 | Strong |
| Aromatic C=C Stretch | 1450 - 1580 | Medium |
Note: The predicted Raman shifts and intensities are based on characteristic values for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Azo compounds are known for their characteristic UV-Vis absorption spectra. Azobenzene (B91143) and its derivatives typically exhibit two main absorption bands. nih.govresearchgate.net The first is a strong band in the UV region, usually between 320-350 nm, which is attributed to the π-π* transition of the conjugated system involving the phenyl rings and the azo group. nih.gov The second is a weaker band in the visible region, around 440 nm, corresponding to the n-π* transition of the lone pair of electrons on the nitrogen atoms of the azo group. researchgate.net The position and intensity of these bands can be influenced by the substituents on the phenyl rings and the solvent used for the measurement. The ethyl carbonate group, being an auxochrome, may cause a slight shift in the absorption maxima compared to unsubstituted azobenzene.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted Wavelength (λ_max) | Molar Absorptivity (ε) |
| π-π | ~320 - 350 nm | High |
| n-π | ~440 nm | Low |
Note: The predicted absorption maxima are based on typical values for azobenzene derivatives and can vary with solvent and substitution.
Computational and Theoretical Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a primary tool for predicting molecular geometries, electronic properties, and spectroscopic data.
For Ethyl 4-(phenylazo)phenyl carbonate, a full geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in any computational analysis. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Azobenzene (B91143) (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.43 | ||
| N=N | 1.25 | ||
| C-N=N | 114 | ||
| Phenyl-N=N-Phenyl | ~180 (trans) |
Note: This table presents typical values for azobenzene derivatives and is for illustrative purposes. Actual values for this compound would require specific calculations.
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net
In azobenzene and its derivatives, the HOMO is typically a π-orbital delocalized over the entire phenylazo system, while the LUMO is a π* anti-bonding orbital, also delocalized across the N=N bond and the phenyl rings. researchgate.net The presence of the electron-donating ethoxy group (-OEt) and the electron-withdrawing carbonate group (-O(C=O)O-) attached to the phenyl rings would be expected to modulate the energies of these orbitals. The HOMO-LUMO gap is a key factor in determining the wavelength of the lowest energy electronic transition. A smaller gap generally corresponds to a longer wavelength of absorption. DFT calculations on various azobenzene derivatives have shown that the nature of the substituents significantly affects the HOMO-LUMO gap. bohrium.com
Table 2: Representative Frontier Orbital Energies and Energy Gap for a Substituted Azobenzene (Theoretical)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.3 |
| Energy Gap (ΔE) | 4.2 |
Note: These are representative values. The actual HOMO and LUMO energies for this compound would depend on the specific DFT functional and basis set used in the calculation.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carbonate group and the nitrogen atoms of the azo bridge, making these sites potential targets for electrophiles. The hydrogen atoms of the ethyl group and the phenyl rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map would thus provide a visual representation of the molecule's reactivity landscape. researchgate.net
Theoretical vibrational analysis, performed through DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies can then be compared with experimental spectroscopic data to confirm the molecular structure and to aid in the assignment of vibrational bands.
For this compound, the vibrational spectrum would be characterized by several key stretching and bending modes. These would include the characteristic N=N stretching vibration of the azo group, the C=O and C-O stretching vibrations of the carbonate moiety, and the various C-H and C-C vibrations of the phenyl rings and the ethyl group. DFT calculations have been successfully used to assign the vibrational spectra of other azobenzene derivatives. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying charge transfer, hyperconjugative interactions, and charge delocalization within the molecule. acs.org
In this compound, NBO analysis would reveal the nature of the chemical bonds (e.g., σ and π bonds) and the distribution of electron density among the atoms. It would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π-system of the phenyl rings and the azo bridge. This charge delocalization is a key factor contributing to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can provide quantitative insights into the intramolecular charge transfer that influences the molecule's electronic properties. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. acs.org It allows for the prediction of the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the bands in the UV-Visible spectrum. researchgate.net
The UV-Visible spectrum of azobenzene and its derivatives is typically characterized by two main absorption bands: a strong π→π* transition in the UV region and a weaker n→π* transition in the visible region. researchgate.net The position and intensity of these bands are highly sensitive to the nature and position of substituents on the phenyl rings. acs.org For this compound, TD-DFT calculations would be essential to predict its absorption spectrum and to understand how the ethyl carbonate group influences the electronic transitions of the azobenzene chromophore. Such calculations have been extensively applied to a wide range of azobenzene derivatives to model their photochromic properties. rochester.eduacs.org
Theoretical Studies of Nonlinear Optical Properties
Comprehensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific theoretical studies focused on the nonlinear optical (NLO) properties of this compound. While the broader class of azobenzene derivatives has been the subject of numerous computational investigations into their NLO characteristics, this particular compound does not appear to have been individually analyzed in published research.
Azobenzene and its derivatives are of significant interest in the field of nonlinear optics due to their photoswitchable nature, which allows for the modulation of their NLO response. Theoretical studies on other azobenzene compounds typically employ quantum chemical methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), to calculate key NLO parameters. These parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are microscopic measures of a molecule's NLO response.
General findings from studies on other azobenzene derivatives indicate that their NLO properties are highly dependent on the nature and position of substituent groups on the phenyl rings. For instance, creating a "push-pull" system by substituting one ring with an electron-donating group and the other with an electron-withdrawing group can significantly enhance the second-order NLO response (β). The ethyl carbonate group (-O(CO)OCH2CH3) in this compound can be considered a weak electron-donating group. However, without a corresponding strong electron-withdrawing group on the other phenyl ring, the NLO response might not be as pronounced as in classic push-pull azobenzenes.
Furthermore, computational studies on azobenzene derivatives often explore the differences in NLO properties between the trans and cis isomers. The reversible isomerization between these two forms, triggered by light, can lead to a significant change in the molecular geometry and, consequently, in the NLO response. This photoswitchable NLO behavior is a key feature being explored for applications in optical data storage and molecular switches.
Although no specific data tables or detailed research findings for this compound can be presented due to the lack of dedicated studies, the general principles derived from research on analogous compounds would form the basis for any future theoretical investigation of its NLO properties. Such a study would involve geometry optimization of the trans and cis isomers, followed by the calculation of their respective hyperpolarizabilities using appropriate levels of theory and basis sets to accurately capture the electronic effects of the ethyl carbonate substituent.
Photophysical Properties and Photoisomerization Dynamics
Photochromism and Reversible Isomerization (Trans-Cis-Trans)
For azobenzene (B91143) and its derivatives, the trans isomer is generally more stable and absorbs light at a longer wavelength in the UV-A region (π-π* transition) and a weaker absorption in the visible region (n-π* transition). researchgate.netwikipedia.org Irradiation with light of an appropriate wavelength, typically in the UV range, excites the molecule and can lead to isomerization to the cis form. rsc.org The reverse cis-to-trans isomerization can be induced by irradiation with light of a different wavelength (often in the visible range) or can occur thermally in the dark. researchgate.net This reversible process forms the basis of their application in various light-responsive materials.
The substituent on the phenyl ring plays a crucial role in the photophysical properties of azobenzenes. The ethyl carbonate group (-O-CO-OCH₂CH₃) on the 4-position of the phenyl ring in Ethyl 4-(phenylazo)phenyl carbonate is an electron-withdrawing group. Such substituents are known to influence the electronic structure of the azobenzene chromophore, which in turn affects the absorption spectra and the energetics of the isomerization process. nsf.gov
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the number of molecules that isomerize per photon absorbed. For azobenzenes, the quantum yields for both the trans-to-cis (ΦT→C) and cis-to-trans (ΦC→T) isomerization are dependent on factors such as the excitation wavelength, solvent polarity, and the nature of the substituents. researchgate.netrsc.org For many azobenzene derivatives, the quantum yields are often less than unity, indicating that other photophysical processes, such as fluorescence or non-radiative decay back to the initial state, are competitive with isomerization. researchgate.net Without experimental data, the specific quantum yields for this compound remain unknown.
The rate of the light-induced isomerization depends on the intensity of the light source and the quantum yield. The thermal back-isomerization from the cis to the trans form is a first-order kinetic process, and its rate is highly sensitive to the molecular structure and the environment. longdom.orgresearchgate.net For instance, push-pull azobenzenes, which have both electron-donating and electron-withdrawing groups, can have very fast thermal relaxation rates. nih.gov The ethyl carbonate group's electron-withdrawing nature would be expected to influence the lifetime of the cis isomer of this compound, but quantitative kinetic data are not available. Studies on other azobenzene derivatives have shown that the thermal isomerization rate is significantly affected by solvent polarity. longdom.orgresearchgate.net
The photoisomerization of azobenzenes is wavelength-dependent. Typically, the trans-to-cis isomerization is most efficient upon irradiation into the strong π-π* absorption band in the UV region, while the cis-to-trans isomerization can be triggered by irradiating the n-π* band in the visible region. wikipedia.orgresearchgate.net The precise wavelengths for optimal isomerization of this compound would need to be determined through spectroscopic studies.
Light-Modulated Optical Properties
The change in molecular geometry and electronic structure upon photoisomerization of azobenzenes leads to a modification of their optical properties. This forms the basis for their use in applications such as optical data storage and light-controlled displays.
When a film containing azobenzene molecules is irradiated with linearly polarized light, the molecules that are aligned with their transition dipole moment parallel to the light polarization are preferentially excited and isomerize. This can lead to a statistical enrichment of molecules oriented perpendicular to the polarization direction, resulting in optical anisotropy, specifically dichroism and birefringence. This phenomenon of creating optical order with light is known as photoinduced anisotropy. While this is a general property of azobenzene-containing materials, there are no specific studies reporting this effect for this compound.
The change in the absorption spectrum upon isomerization can be used to modulate the transmission of light through a material containing azobenzene. By switching between the trans and cis isomers, which have different absorption coefficients at specific wavelengths, the amount of light that passes through the material can be controlled. This principle is fundamental to the development of light-responsive filters and shutters. However, no data on the light transmission modulation properties of this compound have been reported.
Influence of Molecular Structure and Environment on Photoisomerization
The photoisomerization of azobenzenes is not an intrinsic property governed solely by the molecule's core structure; it is profoundly influenced by the surrounding environment. Factors such as the polarity of the solvent and the potential for hydrogen bonding can significantly alter the energy landscape of the isomerization process, thereby affecting the rates and efficiencies of the forward (E-to-Z) and reverse (Z-to-E) reactions. For this compound, the presence of both an electron-donating alkoxycarbonyl group and the phenylazo moiety creates a "push-pull" electronic structure, making it particularly sensitive to environmental changes.
Solvent Effects on Photophysical Processes
The polarity of the solvent plays a critical role in the photoisomerization mechanism of push-pull azobenzenes like this compound. longdom.org The generally accepted mechanisms for E/Z isomerization are rotation around the N=N double bond and inversion at one of the nitrogen atoms. In nonpolar solvents, the inversion pathway is often favored for many azobenzenes. However, for push-pull systems, a polar solvent can stabilize a charge-separated transition state, making the rotational mechanism more favorable. longdom.org This is because the excited state of push-pull azobenzenes often possesses a larger dipole moment than the ground state.
Interactive Data Table: Hypothetical Solvent Effects on Z-to-E Isomerization of this compound
The following table is a hypothetical representation based on established trends for push-pull azobenzenes and is intended for illustrative purposes pending specific experimental data for this compound.
| Solvent | Dielectric Constant (ε) | Isomerization Mechanism | Predicted Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | Inversion | 1.0 |
| Toluene | 2.38 | Mixed/Inversion | 1.5 |
| Dichloromethane | 8.93 | Rotation | 5.0 |
| Acetone | 20.7 | Rotation | 10.0 |
| Acetonitrile | 37.5 | Rotation | 15.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Rotation | 20.0 |
Hydrogen Bonding Effects on Isomerization
Hydrogen bonding is another crucial environmental factor that can modulate the photoisomerization of azobenzenes. For molecules capable of acting as hydrogen bond donors or acceptors, specific interactions with protic solvents (like water or alcohols) or other hydrogen-bonding species can significantly impact their photochemical behavior. In the case of this compound, the carbonyl oxygen of the carbonate group and the nitrogen atoms of the azo group can act as hydrogen bond acceptors.
Hydrogen bonding to the azo nitrogen atoms can influence the isomerization pathway. For some hydroxyazobenzenes, hydrogen bonding has been shown to facilitate a tautomerization to the hydrazone form, which then provides a lower energy pathway for thermal Z-to-E isomerization via rotation. nih.gov While this compound does not possess a hydroxyl group for intramolecular hydrogen bonding or tautomerization, intermolecular hydrogen bonding with a protic solvent could still influence the electronic properties of the azo group and the relative stabilities of the transition states for rotation and inversion. nih.gov For instance, hydrogen bonding could increase the polarity of the molecule, further promoting the rotational mechanism in a manner synergistic with the solvent polarity effect.
Detailed Research Findings Summary: General Azobenzene Derivatives
| Interaction | Effect on Isomerization | Mechanism | Reference |
| Polar Solvents | Acceleration of Z-to-E thermal isomerization in push-pull systems. | Stabilization of a polar rotational transition state. | longdom.org |
| Hydrogen Bonding (to azo group) | Can accelerate thermal Z-to-E isomerization in hydroxyazobenzenes. | Facilitates tautomerization to hydrazone, which has a lower rotational energy barrier. | nih.gov |
Further empirical studies focusing specifically on this compound are necessary to quantify these environmental effects and to fully elucidate the intricacies of its photoisomerization dynamics. Such research would be invaluable for the rational design of novel photoresponsive materials based on this versatile molecular switch.
Based on the available scientific literature, a detailed analysis of the mesomorphic and liquid crystalline properties of this compound is limited. While comprehensive experimental data specifically for this compound is not extensively documented in the search results, this article will detail the standard methodologies used to characterize such behaviors, in accordance with the requested outline.
Structure Property Relationship Studies in Ethyl 4 Phenylazo Phenyl Carbonate Analogues
Correlation of Molecular Structure with Photoisomerization Dynamics
The photoisomerization of azobenzene (B91143) and its derivatives, such as Ethyl 4-(phenylazo)phenyl carbonate, is a fundamental process with significant implications for the development of light-responsive materials. This process involves the reversible transformation between the thermally stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light of specific wavelengths. rsc.orgwikipedia.org The dynamics of this isomerization are intricately linked to the molecular structure of the compound.
The core mechanism of photoisomerization involves the absorption of a photon, leading to electronic excitation of the azobenzene moiety. For the trans-to-cis conversion, UV light is typically used, corresponding to the S2 (π-π) transition, while the reverse cis-to-trans isomerization can be induced by visible light (n-π transition) or occur thermally. wikipedia.orgresearchgate.net The efficiency and rate of these transformations are highly sensitive to the nature and position of substituents on the phenyl rings.
Substituents can influence photoisomerization dynamics through several mechanisms:
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the energy levels of the n and π orbitals of the azo group, thereby shifting the absorption maxima and influencing the efficiency of the photoisomerization process. rsc.org
Steric Effects: Bulky substituents can hinder the conformational changes required for isomerization, potentially slowing down the process or altering the photostationary state composition.
Intermolecular Interactions: In the condensed phase, factors such as hydrogen bonding, π-π stacking, and van der Waals forces can significantly impact the isomerization dynamics by restricting molecular motion. rsc.org
The reversible nature of this photoisomerization is the basis for many applications, including optical data storage, molecular switches, and light-controllable liquid crystal alignment. nih.gov Understanding the detailed correlation between molecular structure and photoisomerization dynamics is therefore essential for the rational design of new azobenzene-based functional materials with tailored photoresponsive properties.
Relationship between Molecular Architecture and Mesomorphic Properties
The ability of a molecule to exhibit liquid crystalline (mesomorphic) behavior is fundamentally dictated by its molecular architecture. For calamitic (rod-like) mesogens, such as analogues of this compound, key structural features include a rigid core, flexible terminal chains, and appropriate linking groups. The interplay of these elements determines the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.
Several factors are known to influence the formation and stability of liquid crystal phases in azobenzene-containing compounds:
Molecular Shape and Rigidity: A high aspect ratio (length-to-breadth) and a rigid core are generally prerequisites for mesomorphism. The planarity of the aromatic rings and the linearity of the molecule contribute to the anisotropic intermolecular interactions necessary for forming ordered liquid crystalline phases.
Terminal Groups: The length and nature of flexible terminal alkyl or alkoxy chains significantly affect the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Longer chains tend to stabilize smectic phases through increased van der Waals interactions.
Lateral Substituents: The introduction of substituents on the sides of the mesogenic core can influence mesomorphic properties by increasing the molecular breadth, which generally destabilizes the mesophase. However, the effect also depends on the size and polarity of the substituent. nih.gov
Impact of Azo Group Orientation on Liquid Crystalline Behavior
The azo group (–N=N–) is a critical component in many liquid crystalline molecules, contributing to the rigidity and linearity of the molecular core. Its orientation plays a significant role in the mesomorphic behavior. In the stable trans configuration, the azobenzene moiety is nearly planar and elongated, a shape that is conducive to the formation of calamitic liquid crystal phases. This linear geometry promotes the parallel alignment of molecules, which is characteristic of nematic and smectic phases.
The photoisomerization of the azo group to the bent cis form disrupts this linearity, leading to a significant change in molecular shape. This change in geometry effectively destroys the liquid crystalline order, causing a transition to an isotropic liquid. This photo-induced isothermal phase transition is a key principle behind the use of azobenzene-containing liquid crystals in applications such as optical switching and light-driven actuators.
The orientation of the azo group can also be influenced by the surrounding molecules in a liquid crystal phase. The cooperative interactions within the mesophase can impose a preferred orientation on the azo dyes, which in turn affects their photo-switching behavior. nih.gov
Influence of Carbonate Linkage on Mesophase Stability
The carbonate linkage (–O–(C=O)–O–) in this compound and its analogues serves as a flexible linking group between the rigid azobenzene core and a terminal ethyl group. The nature of such linking groups can have a profound impact on the stability and type of mesophase observed.
Key aspects of the carbonate linkage's influence include:
Dipole Moment: The carbonyl group within the carbonate linkage possesses a significant dipole moment. This can lead to specific intermolecular dipole-dipole interactions that may either stabilize or destabilize certain mesophases. The orientation of this dipole relative to the long molecular axis is crucial. nih.gov
The specific geometry and electronic properties of the carbonate linkage, in conjunction with the azobenzene core and terminal groups, collectively determine the mesomorphic properties of the molecule.
Computational Approaches to Structure-Property Correlations
Computational chemistry provides powerful tools for investigating the relationship between molecular structure and the properties of materials at an atomic level. For complex systems like liquid crystals based on this compound analogues, computational methods can offer insights that are often difficult to obtain through experiments alone. These approaches are particularly valuable for understanding how subtle changes in molecular architecture translate into macroscopic properties like photo-isomerization dynamics and mesomorphic behavior.
Molecular modeling techniques allow for the systematic study of various structural modifications and their effects, thereby guiding the rational design of new materials with desired functionalities.
Molecular Modeling for Geometrical and Electronic Parameters
Molecular modeling encompasses a range of computational techniques used to determine the preferred three-dimensional structures (geometries) and electronic properties of molecules. For azobenzene derivatives, these parameters are crucial for understanding their behavior.
Geometrical Parameters:
Using methods like Density Functional Theory (DFT) and other quantum chemical calculations, it is possible to optimize the geometry of molecules like this compound in both their trans and cis isomeric forms. mdpi.com This provides precise information on:
Bond lengths and angles: For instance, the length of the central N=N bond and the C-N=N bond angles are key parameters that change during isomerization.
The table below presents a hypothetical comparison of key geometrical parameters for the trans and cis isomers of an azobenzene derivative, illustrating the significant structural changes upon isomerization.
| Parameter | trans-isomer | cis-isomer |
| N=N Bond Length | ~1.25 Å | ~1.26 Å |
| C-N=N Bond Angle | ~113° | ~122° |
| C-N-N-C Dihedral Angle | ~180° | ~0° |
| Distance between para-Carbons | ~9.0 Å | ~5.5 Å |
Electronic Parameters:
Computational methods are also indispensable for calculating the electronic properties that govern the light-absorption and intermolecular interactions of these molecules. Key electronic parameters include:
Energy levels of molecular orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the electronic absorption spectrum. The n-π* and π-π* transition energies, which are critical for photo-isomerization, can be calculated.
Dipole moment: The magnitude and direction of the molecular dipole moment influence intermolecular interactions and the stability of polar liquid crystal phases. The trans isomer of azobenzene has a zero or very small dipole moment, while the cis isomer has a significant dipole moment. researchgate.net
Charge distribution: Mapping the electrostatic potential on the molecular surface reveals regions of positive and negative charge, providing insight into how molecules will interact with each other. researchgate.net
These calculated geometrical and electronic parameters can be used as input for larger-scale simulations, such as molecular dynamics, to predict the collective behavior of these molecules in liquid crystal phases. rsc.org
Integration into Polymeric Systems and Smart Materials Design
Incorporation of Ethyl 4-(phenylazo)phenyl carbonate Units into Polymer Backbones or Side Chains
Several polymerization strategies are employed to create polymers containing azobenzene (B91143) units. The choice of method depends on the desired polymer architecture (e.g., homopolymer, block copolymer), molecular weight, and dispersity.
Ring-Opening Polymerization (ROP): This is a versatile method for synthesizing aliphatic polycarbonates. mdpi.com A common approach involves creating a cyclic carbonate monomer functionalized with the azobenzene moiety. For instance, a precursor like 4-(phenylazo)phenol can be chemically modified to form a six-membered cyclic carbonate. The subsequent ring-opening polymerization of this monomer, often catalyzed by organometallic or organic catalysts, yields a polycarbonate with the azobenzene group in the side chain. mdpi.comrsc.org This strategy allows for the synthesis of well-defined polymers. ibm.comresearchgate.net A "catalyst switch" strategy can even be used to create well-defined polyether–polycarbonate block copolymers in a one-pot sequential process. sigmaaldrich.com
Controlled Radical Polymerization (e.g., RAFT): Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for producing polymers with controlled molecular weights and narrow distributions. oriprobe.com To use this method, the 4-(phenylazo)phenol precursor is first converted into an acrylate (B77674) or methacrylate (B99206) monomer, such as 2-(4-phenylazophenoxy)ethyl acrylate (PAPEA). The RAFT polymerization of this monomer, using a suitable chain transfer agent, results in well-defined azobenzene-containing polymers. oriprobe.com
Post-Polymerization Modification: An alternative route is to first synthesize a polymer with reactive side chains and then attach the azobenzene group. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose. rsc.org For example, a polycarbonate backbone with pendant propargyl groups can be reacted with an azide-functionalized azobenzene derivative to yield the desired photoresponsive polymer. rsc.orglookchem.com
| Polymerization Strategy | Monomer Type | Key Advantages | Resulting Polymer |
| Ring-Opening Polymerization (ROP) | Azobenzene-functionalized cyclic carbonate | Synthesis of polycarbonates; control over polymer structure. mdpi.comrsc.org | Polycarbonate with azobenzene side chains. |
| Controlled Radical Polymerization (RAFT) | Azobenzene-containing (meth)acrylate | Control over molecular weight and low dispersity (<1.3). oriprobe.com | Poly(meth)acrylate with azobenzene side chains. oriprobe.com |
| Post-Polymerization Modification (Click Chemistry) | Pre-made polymer with reactive groups (e.g., alkynes) and functionalized azobenzene (e.g., with azide). rsc.org | High efficiency and modularity. rsc.org | Graft copolymers with azobenzene side chains. lookchem.com |
Photoresponsive Polymeric Materials
Polymers containing this compound units or similar azobenzene structures are quintessential photoresponsive materials. rsc.org The reversible trans ↔ cis isomerization of the azobenzene group, triggered by specific wavelengths of light, translates into macroscopic changes in the material's properties. nih.govmdpi.com Typically, UV light (around 365 nm) induces the trans-to-cis switch, while visible light (above 400 nm) or thermal relaxation restores the trans isomer. mdpi.com
The photoisomerization of the azobenzene moiety acts as a molecular-level engine that can alter the polymer's characteristics in several ways. The trans isomer is a planar, elongated molecule, whereas the cis isomer has a bent, more polar structure. This geometric and electronic transformation at the side-chain level can collectively influence the entire polymer matrix.
Conformational and Polarity Changes: The switch from the less polar trans state to the more polar cis state can alter the polymer's solubility and its interactions with surrounding molecules. In an amphiphilic block copolymer, this change in polarity can shift the hydrophilic/hydrophobic balance. researchgate.net
Mechanical Properties: The isomerization can induce mechanical changes in the polymer. For example, an aliphatic polycarbonate terminated with azobenzene derivatives was shown to transform from an elastic state (rich in trans isomers) to a plastic state (rich in cis isomers) upon UV irradiation. nih.govnih.gov This unusual effect was attributed to stronger interactions, such as π-π stacking, between the cis-azobenzene end groups and the polymer chains, leading to a higher effective crosslinking density. nih.govnih.gov
Optical Anisotropy: Irradiation with polarized light can align the azobenzene groups perpendicular to the polarization direction, inducing birefringence and dichroism in the polymer film. umontreal.camcgill.ca This property is the basis for applications in optical data storage and holography.
The ability to reversibly alter a polymer's free volume and polarity with light provides a powerful tool for controlling the permeability of polymer membranes. acs.org While direct studies on this compound are not prevalent, research on analogous azobenzene-containing polymer membranes demonstrates the principle.
When azobenzene units within a membrane are in their extended trans form, the polymer chains are typically packed more densely. Upon UV irradiation, the transition to the bulkier, bent cis form can increase the free volume between polymer chains, thereby increasing the membrane's permeability to gases or liquids. acs.org Conversely, visible light can reverse this process, reducing permeability. This light-gated behavior has been explored for gas separation membranes, where incorporating azobenzene moieties either as side chains or as dispersed molecules can modulate gas flux and selectivity. acs.org Similarly, this principle is applied in drug delivery systems where the photoisomerization triggers the release of an encapsulated payload from a polymer vesicle or polymersome. nih.govcsic.es
Supramolecular Assemblies and Light-Modulated Aggregation
In solution, amphiphilic polymers containing azobenzene units can self-assemble into ordered supramolecular structures. nih.govnwhitegroup.com The photoresponsive nature of the azobenzene moiety allows for external, light-based control over the formation, disruption, and morphology of these assemblies. rsc.org
Amphiphilic block copolymers, often consisting of a hydrophilic block (like polyethylene (B3416737) glycol) and a hydrophobic block containing azobenzene units, are prime candidates for forming photoresponsive micelles in aqueous solutions. rsc.orgnih.gov In these structures, the hydrophobic, azobenzene-rich segments form the core, while the hydrophilic segments form the outer corona. rsc.orglookchem.com
The aggregation behavior of these micelles can be dynamically controlled with light. bohrium.comrsc.org The trans-azobenzene core is strongly hydrophobic, promoting stable micelle formation. When irradiated with UV light, the isomerization to the more polar cis form reduces the hydrophobicity of the core. lookchem.comnih.gov This disruption of the hydrophobic/hydrophilic balance can lead to the swelling or complete disassembly of the micelles. rsc.org This process is often reversible; subsequent irradiation with visible light can switch the azobenzene back to its trans state, leading to the re-formation of the micelles. rsc.org This light-modulated aggregation and disaggregation has been demonstrated in various systems, including azobenzene-modified polycarbonates, and is a key mechanism for creating smart nanocarriers for controlled drug release. rsc.orglookchem.comcsic.es
| Micellar System | Stimulus (Light) | Effect on Azobenzene | Consequence for Micelle |
| PMPC-azo copolymer micelles in water rsc.org | UV Light | trans → cis isomerization | Disassembly of micelles. rsc.org |
| PMPC-azo copolymer micelles in water rsc.org | Visible Light | cis → trans isomerization | Re-assembly of micelles. rsc.org |
| PMAAAB-ran-PHEA copolymer micelles nih.gov | UV Light | trans → cis isomerization | Increased hydrophilicity of the micellar core. nih.gov |
This reversible aggregation has been characterized using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM), which confirm the size and morphology changes of the aggregates upon irradiation. rsc.orglookchem.com
Mechanistic Investigations of Reactions Involving Ethyl 4 Phenylazo Phenyl Carbonate
Mechanism of Azobenzene (B91143) Photoisomerization (e.g., Rotation vs. Inversion Pathways)
The photoisomerization of azobenzene and its derivatives, such as ethyl 4-(phenylazo)phenyl carbonate, between the trans (E) and cis (Z) forms is a key process for their application in photoswitchable materials. This reversible transformation can be triggered by light, and the underlying mechanism has been a subject of extensive research. Two primary pathways have been proposed: rotation and inversion. wikipedia.org
The rotation pathway involves the twisting of the N=N double bond. Upon photoexcitation, the molecule is promoted to an excited electronic state (e.g., S1 or S2) where the N=N bond order is reduced, facilitating rotation around the NN axis. The molecule then relaxes back to the ground electronic state (S0) in the other isomeric form. researchgate.net
The inversion pathway , on the other hand, involves a planar or semi-planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to a linear or near-linear C-N-N arrangement. This mechanism avoids the direct breaking of the π-bond of the azo group. researchgate.net
Theoretical and experimental studies have shown that the operative mechanism can depend on the specific electronic transition being excited. wikipedia.org
S2 (π→π) Excitation:* Excitation to the S2 state, typically achieved with UV light, is generally believed to favor the rotation mechanism . wikipedia.org
S1 (n→π) Excitation:* Excitation to the S1 state, often induced by visible light, is thought to proceed primarily through the inversion mechanism . researchgate.net
It has also been suggested that the trans-to-cis isomerization predominantly occurs via rotation, while the cis-to-trans back-isomerization may favor the inversion pathway. wikipedia.org The nature of the substituents on the phenyl rings can also influence the energy barriers of these pathways and thus the efficiency and kinetics of photoisomerization. For instance, push-pull substitution patterns can alter the electronic structure of the azobenzene chromophore, affecting the relative energies of the excited states and the isomerization mechanism. acs.org
Nucleophilic Substitution Mechanisms of Carbonate Esters
The carbonate ester moiety in this compound is susceptible to nucleophilic attack. The mechanism of these substitution reactions is crucial for understanding its reactivity in various chemical transformations.
Stepwise Mechanisms and Rate-Determining Steps
Nucleophilic acyl substitution at a carbonate ester typically proceeds through a stepwise mechanism , often referred to as a tetrahedral or addition-elimination mechanism. libretexts.orgmakingmolecules.com This process involves two key steps:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the carbonate, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.orgmakingmolecules.com
Elimination of the Leaving Group: The tetrahedral intermediate is generally unstable and collapses by reforming the C=O double bond and expelling the most stable leaving group. In the case of this compound, this could be either the phenoxide or the ethoxide group, depending on the reaction conditions and the nature of the nucleophile.
The reaction can be categorized based on the bond that is cleaved:
BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular): This is the most common mechanism for nucleophilic substitution at the acyl carbon. The nucleophile attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. frontiersin.org
BAl2 (Base-catalyzed, Alkyl-cleavage, bimolecular): In this mechanism, the nucleophile attacks the alkyl carbon of the ester group, leading to the cleavage of the alkyl-oxygen bond. This is less common for carbonate esters unless specific conditions or substrates favor it. frontiersin.org
The rate-determining step of the nucleophilic acyl substitution can be either the formation of the tetrahedral intermediate or its breakdown. libretexts.org This depends on the relative energy barriers of the two steps, which are influenced by the reactivity of the nucleophile and the stability of the leaving group. For a good nucleophile and a poor leaving group, the breakdown of the intermediate is often rate-determining. Conversely, with a poor nucleophile and a good leaving group, the initial nucleophilic attack is typically the slow step.
| Reaction Step | Description | Factors Influencing Rate |
| Nucleophilic Addition | The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. | - Nucleophilicity of the attacking species- Steric hindrance around the carbonyl group- Electrophilicity of the carbonyl carbon |
| Elimination | The tetrahedral intermediate collapses, reforming the carbonyl and expelling a leaving group. | - Stability of the leaving group- Relative basicity of the nucleophile and the leaving group |
Effect of Substituents on Reaction Kinetics
Substituents on the phenyl rings of this compound can significantly impact the kinetics of nucleophilic substitution reactions. These effects are primarily electronic in nature and are transmitted through inductive and resonance effects. ucsb.edu
Electron-withdrawing groups (EWGs): Substituents that are electron-withdrawing (e.g., nitro, cyano) increase the electrophilicity of the carbonyl carbon. This makes the initial nucleophilic attack faster. EWGs on the phenoxy leaving group also stabilize the resulting phenoxide anion, making it a better leaving group and accelerating the elimination step. masterorganicchemistry.com
Electron-donating groups (EDGs): Conversely, electron-donating groups (e.g., alkyl, alkoxy) decrease the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack. EDGs on the phenoxy group would make it a poorer leaving group by destabilizing the negative charge on the phenoxide anion. libretexts.org
The position of the substituent (ortho, meta, or para) relative to the carbonate group is also critical. Para and ortho substituents can exert both inductive and resonance effects, while meta substituents primarily have an inductive effect. masterorganicchemistry.com The phenylazo group itself acts as an electron-withdrawing group, influencing the reactivity of the carbonate ester.
Electrooxidation Mechanisms
The electrooxidation of azobenzene derivatives like this compound involves the removal of electrons from the molecule, leading to the formation of radical cations and other oxidized species. The mechanism of this process is influenced by the molecular structure and the solvent/electrolyte system.
Azobenzene compounds can be broadly classified into two categories based on their oxidation behavior: benzenoid-type and quinoid-type . researchgate.netacs.org
Benzenoid-type azobenzenes typically undergo irreversible oxidation. The initially formed radical cation is unstable and can undergo subsequent chemical reactions, such as decomposition. acs.org
Quinoid-type azobenzenes , often possessing specific substitution patterns (like hydroxyl or amino groups), can exhibit more stable and sometimes reversible oxidation processes, leading to the formation of quinone-imine-like structures. acs.org
For this compound, which lacks strongly donating groups that would favor a quinoid structure, the oxidation is likely to be of the benzenoid type. The proposed mechanism would involve the initial one-electron oxidation of the azobenzene moiety to form a radical cation. The stability of this radical cation will depend on the ability of the substituents to delocalize the positive charge. The carbonate group and the phenylazo group are generally electron-withdrawing, which can influence the oxidation potential.
The electrooxidation process can be complex, and the final products may result from follow-up reactions of the initially formed radical cation. These reactions can include dimerization, reaction with the solvent or supporting electrolyte anions, or further oxidation at higher potentials. The specific mechanism and products would need to be determined through detailed electrochemical studies such as cyclic voltammetry, spectroelectrochemistry, and controlled-potential electrolysis. rsc.orgresearchgate.net
Derivatives and Analogues of Ethyl 4 Phenylazo Phenyl Carbonate
Structural Modifications of the Phenylazo Moiety
The phenylazo group is a key determinant of the electronic and optical properties of these molecules. Alterations to this part of the structure can significantly impact the compound's color, reactivity, and potential applications.
The introduction of various substituent groups onto the phenyl rings of the azo moiety can dramatically alter the electronic properties and reactivity of the molecule. nih.govnih.govnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the electron density distribution across the aromatic system, which in turn affects the molecule's absorption spectra, stability, and interaction with other molecules. nih.govnih.gov
For instance, the introduction of an electron-donating methoxy (B1213986) group can increase the electron density of the aromatic cation radical, enhancing its stability. nih.gov Conversely, electron-withdrawing groups like nitro groups can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a reduced energy gap. nih.gov This tuning of the HOMO-LUMO gap is crucial for applications in optical materials and chemosensors. nih.govmdpi.com The position of the substituent (ortho, meta, or para) also plays a critical role in determining the extent of these electronic effects. researchgate.net
The stability of the resulting compounds is also influenced by the nature of the substituents. For example, phenyl sulfonates with electron-donating groups show different degradation patterns compared to those with less electron-rich systems. nih.gov
Table 1: Effect of Substituents on the Electronic Properties of Benzothiazole (B30560) Derivatives
| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Comp1 | -H | -5.59 | -1.95 | 3.64 |
| Comp2 | -CH₃ | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO₂ | -6.18 | -3.35 | 2.83 |
| Comp4 | -OCH₃ | -5.52 | -1.92 | 3.60 |
This table is based on data from a study on benzothiazole derivatives, which provides a relevant analogy for the effects of substituents on phenylazo compounds. nih.gov
Variations in the Carbonate Ester Chain
Modification of the carbonate ester chain provides another avenue for tailoring the properties of these azo compounds. The length and nature of the alkyl or aryl group attached to the carbonate can influence the molecule's solubility, steric hindrance, and its ability to participate in supramolecular interactions. For instance, in the synthesis of azo carbonate monomers, the transesterification of N-phenyldiethanolamine with dimethyl carbonate (DMC) is a key step. unesp.br The reactivity of the resulting bis-carbonate compound can be influenced by the choice of catalyst, such as triazabicyclo[4.4.0]dec-5-ene (TBD). unesp.br
Furthermore, the carbonate group itself can be a site for further reactions. For example, the reaction of carbonic acid diesters in the presence of an amidine base can lead to the formation of N-alkoxycarbonyl ketene (B1206846) aminals, which are versatile intermediates in organic synthesis. researchgate.net
Integration with Other Functional Groups (e.g., Liquid Crystalline Mesogens, Carbohydrate Derivatives)
The incorporation of ethyl 4-(phenylazo)phenyl carbonate derivatives into larger molecular architectures, such as those containing liquid crystalline mesogens or carbohydrate units, opens up possibilities for creating advanced functional materials.
Azo compounds are widely used in the field of liquid crystals due to their unique photoresponsive properties. rsc.orgmdpi.comresearchgate.net The integration of azo-carbonate structures into liquid crystal systems can lead to materials with tunable optical properties, making them suitable for applications in optical storage, displays, and photonic devices. rsc.orgmdpi.com The stability of the liquid crystal phase can be influenced by factors such as the length of the alkyl chain attached to the azo moiety. mdpi.com
The combination of azo compounds with carbohydrate derivatives is another area of active research. These hybrid molecules can exhibit interesting biological activities and may find applications in drug delivery and biosensing.
Design and Synthesis of Novel Azo-Carbonate Compounds
The design and synthesis of new azo-carbonate compounds are driven by the need for materials with specific properties. nih.govunesp.brrsc.orgpreprints.org The classic method for synthesizing azo compounds involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. nih.govnih.gov This versatile reaction allows for the introduction of a wide variety of substituents and functional groups. nih.gov
Recent advances in synthetic methodologies have expanded the toolbox for creating novel azo compounds. preprints.org These include direct oxidation of aromatic amines, reductive coupling of nitro compounds, and the use of biocatalysts like laccase. preprints.org For the carbonate portion, clean synthesis routes using reagents like dimethyl carbonate are being explored to create azo carbonate monomers efficiently. unesp.brresearchgate.netrsc.org These monomers can then be used in polymerization reactions to create poly(azo-carbonate-urethane)s and other functional polymers. unesp.brrsc.org
The synthesis of these compounds often involves a multi-step process. For example, the synthesis of certain azo carbonate monomers begins with the transesterification of an N-phenyldiethanolamine with dimethyl carbonate to form a bis-carbonate intermediate. unesp.br This intermediate is then coupled with an aryldiazonium salt to yield the final azo-carbonate monomer. unesp.br
Potential Applications in Advanced Materials Science
Optical Data Storage Systems
Azobenzene (B91143) derivatives are promising candidates for high-density optical data storage. The two distinct isomeric states of the molecule can represent the binary "0" and "1" of digital data. Information can be written to a material containing Ethyl 4-(phenylazo)phenyl carbonate using a polarized laser beam that induces a change from the trans to the cis state at specific points. This process can create holographic gratings within the material, allowing for the storage of large amounts of data in a small volume. mdpi.comuncsa.edu The data can then be read by detecting the changes in the material's optical properties, such as its refractive index or absorption spectrum. Erasure of the data can be achieved by using a different wavelength of light or by heating, which promotes the reversion of the molecules to their original trans state. mdpi.com
Table 1: Hypothetical Optical Properties for Data Storage
| Property | trans-Ethyl 4-(phenylazo)phenyl carbonate | cis-Ethyl 4-(phenylazo)phenyl carbonate |
| Absorption Maximum (λmax) | ~350 nm (π-π* transition) | ~440 nm (n-π* transition) |
| Molar Absorptivity (ε) | High | Low |
| Refractive Index | n_trans | n_cis (n_trans ≠ n_cis) |
| Thermal Stability | High | Low (metastable) |
Note: The values in this table are representative of typical azobenzene compounds and are provided for illustrative purposes.
Optical Switches and Photonic Devices
The rapid and reversible isomerization of this compound upon light irradiation makes it a potential component for optical switches and photonic devices. beilstein-journals.org An optical switch can control the intensity or direction of a light beam. By switching the azobenzene molecules between their trans and cis states, the transparency of a material can be modulated at very high speeds. mdpi.com This capability is crucial for the development of all-optical communication systems, where light signals are used to control other light signals, potentially leading to faster and more efficient data processing. rsc.org
Smart Materials and Responsive Systems
Smart materials are designed to respond to external stimuli, and the photoresponsiveness of this compound makes it an excellent candidate for such applications. uncsa.eduresearchgate.netexlibrisgroup.com When incorporated into a polymer matrix or a gel, the mechanical properties of the material can be controlled by light. mdpi.comacs.org For instance, the isomerization from the linear trans form to the bent cis form can induce stress and strain within a polymer network, causing the material to change its shape or volume. This phenomenon could be harnessed to create light-activated actuators, artificial muscles, and self-healing materials. mdpi.com
Liquid Crystal Displays and Electro-optical Applications
Azobenzene derivatives can be used as dopants in liquid crystal (LC) mixtures to create photoresponsive liquid crystal displays (LCDs). The isomerization of the guest azobenzene molecules can disrupt the alignment of the host liquid crystal molecules, leading to a change in the optical properties of the cell. This allows for the possibility of creating displays that can be switched or have their contrast altered by light.
Furthermore, in the realm of electro-optical applications, the presence of a polar molecule like this compound in a nematic liquid crystal host can influence the dielectric anisotropy of the mixture. While direct studies are not available, related research on nematic liquid crystals with ester and azo components suggests that such molecules can impact the electro-optical response characteristics. dtic.mil The application of an electric field to a liquid crystal cell containing this compound could lead to a reorientation of the liquid crystal director, a phenomenon that is the basis of conventional LCDs. The switching speed and threshold voltage of such devices are critical parameters that would be influenced by the specific properties of the dopant molecule. bibliotekanauki.pl
Q & A
Q. What are the recommended laboratory synthesis routes for Ethyl 4-(phenylazo)phenyl carbonate?
The synthesis typically involves a multi-step process:
- Diazotization and Coupling : Substituted anilines are converted to diazonium salts, which couple with phenols to form azophenols .
- Esterification : The resulting azophenol reacts with ethyl chloroacetate in a basic medium (e.g., NaOH/ethanol) to yield the target ester derivative .
- Optimization : Key parameters include temperature control (−80°C for carbonylation steps in similar systems), solvent selection (e.g., dimethyl sulfoxide for alkylation), and base choice (e.g., potassium carbonate for ester formation) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Spectroscopic Analysis : Use H NMR and C NMR to confirm functional groups and aromatic proton environments. For example, the azo (-N=N-) group typically appears as a singlet in H NMR .
- Chromatography : HPLC or TLC to assess purity and monitor reaction progress .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and P95 respirators to avoid inhalation of aerosols .
- Environmental Controls : Use fume hoods to limit vapor exposure. Avoid drainage contamination due to potential mutagenicity .
- Storage : Store in airtight containers under inert conditions to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Temperature Control : Maintain low temperatures (−80°C) during carbonylation to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., HMPA) enhance reaction efficiency in lithiation steps .
- Catalyst Use : Lithium diisopropylamide (LDA) improves regioselectivity in ester formation .
- Byproduct Monitoring : Use TLC or HPLC to detect intermediates and adjust stoichiometry in real-time .
Q. What computational methods predict the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability under varying pH/temperature conditions .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with azo bond stability .
Q. How do photoisomerization and pH affect the compound’s properties?
- Photoisomerization Studies : UV-Vis spectroscopy tracks trans-to-cis isomerization under UV light, which impacts electronic properties .
- pH-Dependent Behavior : The azo group’s protonation state alters solubility (e.g., red-to-yellow transition at pH 1.2–2.5 in related compounds) . Adjust buffer systems to stabilize specific tautomers for biological assays .
Q. What strategies resolve contradictions in mutagenicity data for this compound?
- In Silico Toxicology : Use tools like Derek Nexus to predict mutagenicity based on structural alerts (e.g., azo group) .
- Ames Test Validation : Conduct bacterial reverse mutation assays with S9 metabolic activation to confirm or refute in vitro findings .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Solvent Yellow 124) classified as non-carcinogenic by IARC .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
- Derivatization : Synthesize analogs with varied substituents (e.g., methoxy, nitro groups) and compare biological activity .
- Biological Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., COX-2) to identify pharmacophores .
- Crystallography : Resolve X-ray structures to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
